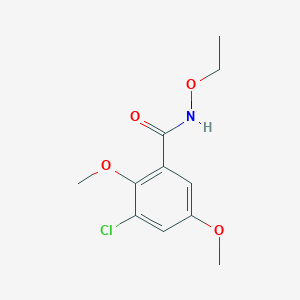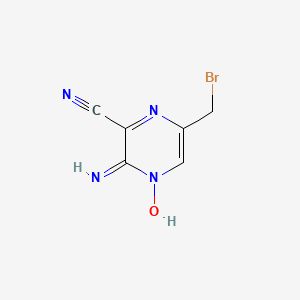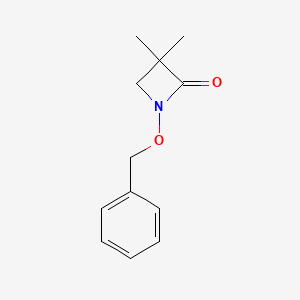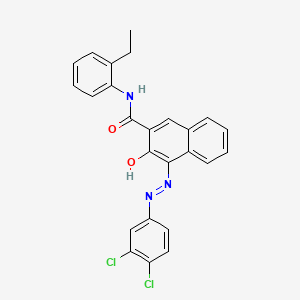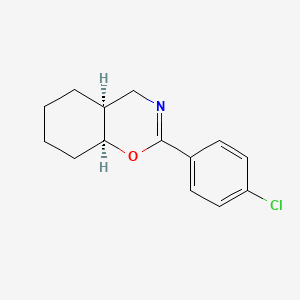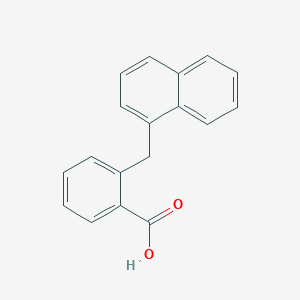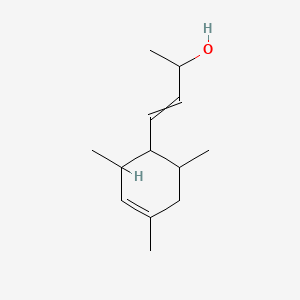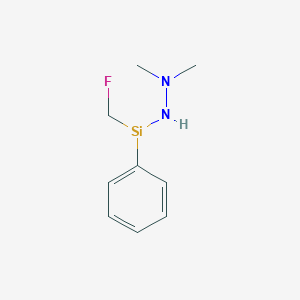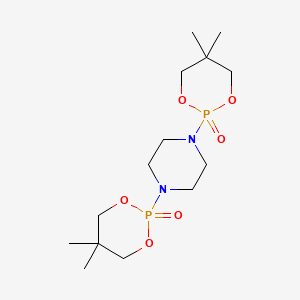
2,2'-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) is a complex organic compound characterized by the presence of a piperazine ring and two dioxaphosphinanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) typically involves the reaction of piperazine with dimethyl dioxaphosphinanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dioxaphosphinanone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) exerts its effects involves the interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The dioxaphosphinanone groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Similar in structure but contains dithiol groups instead of dioxaphosphinanone.
2,2’-(Piperazine-1,4-diyl)bis(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): Contains pyrazole groups, offering different chemical reactivity and applications.
Uniqueness
The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one) lies in its combination of piperazine and dioxaphosphinanone groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
70785-76-1 |
|---|---|
Fórmula molecular |
C14H28N2O6P2 |
Peso molecular |
382.33 g/mol |
Nombre IUPAC |
2-[4-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)piperazin-1-yl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H28N2O6P2/c1-13(2)9-19-23(17,20-10-13)15-5-7-16(8-6-15)24(18)21-11-14(3,4)12-22-24/h5-12H2,1-4H3 |
Clave InChI |
RGPXHSYCQHKPIN-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)N2CCN(CC2)P3(=O)OCC(CO3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


